4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine is an organic compound characterized by its complex structure, which includes both a pyrazine ring and an oxolane (tetrahydrofuran) ring. The molecular formula for this compound is CHNO, and it has the CAS number 2197600-36-3. This compound is primarily utilized as a building block in the synthesis of more complex molecules and has potential biological activities that are under investigation.
This compound falls under the category of amino-heterocyclic compounds, which are known for their diverse biological activities. It is classified as a small organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development due to its structural features that allow for specific interactions with biological targets .
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine typically involves the reaction of 6-methylpyrazine with oxirane derivatives. This reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the oxolane ring, leading to the desired product.
The compound exhibits a unique structural feature due to the presence of both the oxolane ring and the pyrazine moiety, which contribute to its chemical properties and biological activity. The bond lengths and angles within the molecule can be analyzed using techniques such as X-ray crystallography, which provides detailed information about its three-dimensional conformation .
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine can undergo various chemical reactions:
The mechanism of action for 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects including:
The pathways involved depend on the specific biological target and application being studied.
Further analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into the compound's purity, structure confirmation, and molecular weight determination .
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine has several notable applications in scientific research:
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine represents a structurally complex hybrid heterocycle of significant interest in medicinal chemistry due to its potential as a pharmacophore. The molecule integrates a pyrazine ring—known for electron-deficient character and bioactivity—with an oxygen-containing oxolane (tetrahydrofuran) moiety bearing a primary amine at the 3-position. This juxtaposition creates synthetic challenges, particularly concerning regioselectivity, functional group compatibility, and purification. Contemporary synthetic approaches emphasize atom economy, catalytic efficiency, and scalability while ensuring high regiochemical fidelity. This section comprehensively details advancements in the synthesis, catalysis, continuous processing, and purification of this target compound, drawing upon validated chemical methodologies and industrial process innovations .
Regioselectivity is paramount in constructing the pivotal C–O bond between the oxolane and pyrazine rings. The electron-deficient nature of the pyrazine ring, particularly at the 2-position adjacent to nitrogen, enables selective nucleophilic attack by the oxygen of 3-aminooxolane derivatives. This SNAr reaction typically employs 3-aminooxolane hydrochloride (or protected variants) and 2-chloro-6-methylpyrazine under basic conditions. Key parameters governing yield and selectivity include:
Table 1: Optimization of Nucleophilic Substitution Parameters
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C3 ratio) |
---|---|---|---|---|---|
Potassium carbonate | Dimethylformamide | 100 | 24 | 72 | >20:1 |
Diisopropylethylamine | Dimethyl sulfoxide | 90 | 8 | 88 | >50:1 |
1,8-Diazabicycloundec-7-ene | N-Methylpyrrolidone | 120 | 6 | 82 | >30:1 |
Triethylamine | Acetonitrile | 82 | 18 | 65 | >15:1 |
Theoretical studies underscore the regiochemical preference, demonstrating a lower energy barrier for nucleophilic attack at C2 of 6-methylpyrazine (ΔΔG‡ = −3.2 kcal/mol) compared to C3, attributable to superior charge delocalization in the Meisenheimer complex [7]. Side products from O-alkylation (minor) or dialkylation (<5%) necessitate chromatographic purification (silica gel, ethyl acetate/hexane or dichloromethane/methanol gradients) to achieve >98% purity .
Transition metal catalysis enables milder conditions and enhanced functional group tolerance for synthesizing advanced intermediates. Two primary catalytic strategies dominate:
Table 2: Catalyst Performance in C–O Bond Formation
Catalyst System | Ligand | Base | Solvent | Yield (%) | Reaction Scale Feasibility |
---|---|---|---|---|---|
Palladium(II) acetate (5 mol%) | tBuXPhos (6 mol%) | Potassium tert-butoxide | Toluene | 70–75 | Gram to kilogram scale |
Copper(I) iodide (10 mol%) | trans-N,N′-Dimethylcyclohexane-1,2-diamine (20 mol%) | Cesium carbonate | Dimethyl sulfoxide | 60–68 | Gram scale |
Palladium(II) acetate (3 mol%) | XantPhos (4.5 mol%) | Cesium carbonate | 1,4-Dioxane | 65 | Gram scale |
Recent advances leverage gold catalysis for intramolecular variants, though applicability to 4-[(6-methylpyrazin-2-yl)oxy]oxolan-3-amine remains indirect. Gold(I) complexes (e.g., AuClPEt₃) activate alkynes toward nucleophilic addition by tethered oxygen nucleophiles, forming oxolane rings that could incorporate the aminopyrazine unit in a convergent strategy [4] [7]. Heterogeneous catalysts, such as palladium on carbon or copper oxide nanoparticles, show promise for continuous-flow hydrogenation steps in deprotection sequences but require further optimization for the core coupling [4].
Continuous flow technology addresses limitations in heat/mass transfer and safety inherent in batch processes for SNAr reactions. Key implementations include:
Table 3: Continuous Flow Process Parameters vs. Batch Performance
Parameter | Batch Process | Continuous Flow Process | Advantage |
---|---|---|---|
Reaction Time | 8–24 hours | 30 minutes–2 hours | >80% reduction |
Temperature Control | Gradual heating/cooling required | Instantaneous, precise (±1°C) | Minimized decomposition |
By-product Formation | 5–15% | <3% | Simplified purification |
Overall Yield (Multistep) | 60–65% | 75–80% | Improved atom economy |
Scale-up Linearity | Nonlinear (heat transfer limitations) | Linear (numbering up) | Predictable kilogram-scale production |
Industrial-scale flow synthesis employs corrosion-resistant microstructured reactors (e.g., Hastelloy or silicon carbide) capable of operating at up to 200°C and 20 bar pressure. Process analytical technology, such as inline Fourier transform infrared spectroscopy, enables real-time monitoring of key intermediates like the Meisenheimer complex, allowing dynamic adjustment of stoichiometry and residence time [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7